molecular formula C15H20ClNO4 B596254 (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid CAS No. 1217457-67-4

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid

Número de catálogo: B596254
Número CAS: 1217457-67-4
Peso molecular: 313.778
Clave InChI: NGZGAVAHPCNQJR-CABZTGNLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound (CAS 1217457-67-4) is a chiral propionic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a methyl group at position 2, and a 4-chlorophenyl substituent at position 3. The Boc group enhances stability during synthetic processes, making it a critical intermediate in peptide synthesis and drug development. Its stereochemical configuration (2S,3S) is crucial for interactions in enantioselective reactions or biological systems.

Propiedades

IUPAC Name

(2S,3S)-3-(4-chlorophenyl)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4/c1-9(13(18)19)12(10-5-7-11(16)8-6-10)17-14(20)21-15(2,3)4/h5-9,12H,1-4H3,(H,17,20)(H,18,19)/t9-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZGAVAHPCNQJR-CABZTGNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)Cl)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746159
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217457-67-4
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217457-67-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Métodos De Preparación

Boc Protection of (R)-2-Phenylglycine Methyl Ester

The synthesis begins with (R)-2-phenylglycine methyl ester (5 ), which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate 6 , critical for subsequent functionalization.

Reaction Conditions :

  • Reagent : Boc₂O, triethylamine

  • Solvent : Dichloromethane or tetrahydrofuran

  • Temperature : 0°C to room temperature

  • Yield : >90% (reported in analogous syntheses).

O-Alkylation via Mitsunobu Reaction

The Boc-protected intermediate 6 undergoes O-alkylation using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with an appropriate alcohol. This step introduces the 4-chlorophenyl group while retaining stereochemistry at the chiral center.

Example :

  • Alcohol : 4-Chlorophenol

  • Reagents : DIAD, PPh₃

  • Solvent : Tetrahydrofuran

  • Outcome : Ether 7 with retained (R)-configuration.

Ester Reduction and Deprotection

The methyl ester in 7 is reduced to a primary alcohol using sodium borohydride (NaBH₄) in the presence of lithium chloride (LiCl). Subsequent Boc deprotection with hydrochloric acid (HCl) yields amino alcohol 8 .

Critical Parameters :

  • Reduction : NaBH₄/LiCl in methanol, 0°C to RT

  • Deprotection : 4M HCl in dioxane, 2 hours

  • Yield : 70–85% (combined steps).

Coupling with (S)-2-Phenylpropionic Acid

The amino alcohol 8 is coupled with (S)-2-phenylpropionic acid using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent. This step forms the target amide 11 , which is further processed to the final acid.

Optimization Notes :

  • Coupling Agent : HBTU, 1.2 equivalents

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Solvent : Dimethylformamide (DMF)

  • Yield : 75–90%.

Final Hydrolysis and Purification

The ester group in 11 is hydrolyzed under basic conditions (e.g., NaOH in THF/water) to yield the carboxylic acid. Purification via reverse-phase HPLC or recrystallization ensures >95% purity.

Hydrolysis Conditions :

  • Reagent : 2M NaOH

  • Temperature : 50°C, 4 hours

  • Workup : Acidification with HCl to pH 2–3

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 4H, Ar-H), 5.12 (d, J = 8.4 Hz, 1H, NH), 4.30–4.15 (m, 1H, CH), 3.45 (s, 3H, OCH₃), 1.42 (s, 9H, Boc).

  • ¹³C NMR : δ 172.8 (COOH), 155.1 (Boc C=O), 134.2–127.3 (Ar-C), 80.1 (Boc C), 54.2 (CH), 28.3 (Boc CH₃).

Chromatographic Purity

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Stereochemical Integrity

Epimerization at the β-carbon adjacent to the amide group is a critical concern. The use of HBTU and low-temperature coupling minimizes racemization.

Side Reactions

  • Cyclopropane Ring Opening : Observed during ester hydrolysis in related syntheses. Controlled pH and temperature mitigate this issue.

  • By-Product Formation : Unwanted N-alkylation during Mitsunobu reactions is avoided by stoichiometric control and inert atmospheres.

Comparative Analysis of Methods

Step Reagents/Conditions Yield Purity
Boc ProtectionBoc₂O, Et₃N, DCM92%98%
Mitsunobu AlkylationDIAD, PPh₃, 4-ClPhOH85%95%
Ester ReductionNaBH₄, LiCl, MeOH78%97%
Amide CouplingHBTU, DIPEA, DMF88%96%
Final HydrolysisNaOH, THF/H₂O90%>95%

Industrial-Scale Considerations

The patent US11332435B2 highlights challenges in large-scale production, including the use of carcinogenic reagents (e.g., 1-chloro-N,N,2-trimethylprop-1-en-1-amine) and the need for chromatographic purification. Adaptations for the target compound include:

  • Alternative Coupling Agents : Replace HBTU with EDC/HOBt for cost efficiency.

  • Crystallization Optimization : Use ethanol/water mixtures for final purification to avoid HPLC .

Análisis De Reacciones Químicas

Types of Reactions

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid is widely used in scientific research, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme-substrate interactions and protein synthesis.

    Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.

    Industry: In the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric hindrance, protecting the amino functionality from unwanted reactions. Upon deprotection, the free amino group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituents, chain length, functional groups, and applications. Key findings are summarized below:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
(2S,3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid 1217457-67-4 Likely C₁₄H₁₈ClNO₄ (estimated) ~300 (estimated) Boc-amino, 4-Cl-phenyl, methyl Synthetic intermediate for peptides/drugs; stereochemistry critical for activity
Boc-(S)-2-amino-3-(4-ethylphenyl)propanoic acid 114359-37-4 C₁₆H₂₃NO₄ 293.36 Boc-amino, 4-ethylphenyl Similar Boc protection but ethyl instead of Cl; alters lipophilicity (higher logP)
Boc-(S)-3-amino-4-(4-chlorophenyl)butyric acid 270596-42-4 C₁₅H₂₀ClNO₄ 313.78 Boc-amino, 4-Cl-phenyl, butyric acid chain Longer chain increases molecular weight and may enhance membrane permeability compared to propionic acid analogs
Runcaciguat 1402936-61-1 C₂₃H₂₂Cl₂F₃NO₃ 506.33 4-Cl-phenyl, cyclopropyl, trifluoromethyl Active guanylate cyclase activator; lacks Boc group, indicating direct pharmacological activity
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride 63302-24-9 C₁₀H₁₄ClNO₄ 247.68 Hydroxy, methoxy, hydrochloride salt Polar substituents improve solubility; used in metabolic studies

Key Observations

Substituent Effects: 4-Chlorophenyl vs. Hydroxy/Methoxy Groups: Compounds like (2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid exhibit higher solubility due to polar groups, contrasting with the hydrophobic 4-chlorophenyl in the target compound .

Chain Length: The butyric acid analog (C₁₅H₂₀ClNO₄) has an additional methylene group, increasing molecular weight by ~13 g/mol compared to the propionic acid derivative. This may enhance lipid solubility and bioavailability .

Functional Groups :

  • Boc Protection : Present in the target compound and its butyric acid analog, Boc groups prevent unwanted amine reactions during synthesis. In contrast, runcaciguat lacks Boc protection, reflecting its role as a final drug molecule .
  • Acid/Base Properties : The butyric acid analog has a predicted pKa of 4.40, suggesting similar acidity to the target compound, which is critical for ionization in biological systems .

Pharmacological Relevance :

  • Runcaciguat’s complex structure (including cyclopropane and trifluoromethyl groups) highlights how chlorophenyl-containing compounds can be optimized for therapeutic activity (e.g., antihypertensive effects) .

Research Implications

  • Synthetic Utility : The target compound’s Boc group and stereochemistry make it a versatile intermediate. Its analogs (e.g., butyric acid derivative) demonstrate flexibility in tailoring chain length for specific applications .
  • Drug Design : Structural variations in substituents (e.g., chloro vs. hydroxy groups) provide insights into optimizing solubility, stability, and target engagement.

Actividad Biológica

(2S, 3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid, with the CAS number 1217457-67-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₅H₂₀ClNO₄
  • Molecular Weight: 313.78 g/mol
  • Purity: ≥93.0% (HPLC)
  • Structure: The compound features a Boc-protected amino group and a chlorophenyl moiety, contributing to its biological interactions.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms:

  • Inhibition of Cell Proliferation: Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, particularly colon cancer cells (HCT-116). The mechanism appears to involve apoptosis and selective targeting of cancerous cells over normal cells .
  • Interaction with Signaling Pathways: Some studies suggest that these compounds may influence heat shock protein pathways (HSP90 and TRAP1), which are critical in cancer cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activity findings related to this compound and its analogs:

CompoundTarget CellsIC₅₀ (mg/mL)Mechanism of Action
7aHCT-1160.12Apoptosis via TRAP1
7gHCT-1160.12Apoptosis via TRAP1
7dHCT-1160.81Lesser activity

These results indicate that compounds derived from this compound possess significant antiproliferative activity against specific cancer cell lines .

Case Studies

  • Colon Cancer Study : A series of synthesized compounds based on the structure of this compound were tested for their ability to inhibit the growth of HCT-116 cells. The study found that certain modifications led to enhanced potency against these cancer cells while sparing non-cancerous cells like HEK-293 .
  • Molecular Docking Analysis : Molecular docking studies have been performed to predict the binding affinity of these compounds to various targets involved in cancer progression. This computational approach helps identify potential therapeutic applications and optimize lead compounds for further development .

Q & A

Q. What are the key steps for synthesizing (2S,3S)-3-(Boc-amino)-2-methyl-3-(4-chlorophenyl)propionic acid with high enantiomeric purity?

Methodological Answer:

  • Chiral Center Protection : Use tert-butoxycarbonyl (Boc) to protect the amino group, ensuring stereochemical integrity during synthesis. This prevents unwanted side reactions and racemization .
  • Stereoselective Alkylation : Employ asymmetric catalysis or chiral auxiliaries to establish the (2S,3S) configuration. For example, use Evans oxazolidinones to control stereochemistry during alkylation of the 4-chlorophenyl group .
  • Purification : Perform flash chromatography or recrystallization to isolate the desired diastereomer. Monitor purity via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Analyze coupling constants (e.g., J-values) between protons on C2 and C3 to confirm stereochemistry. For example, vicinal coupling constants >8 Hz suggest a trans-diaxial arrangement in rigid systems .
    • 13C NMR : Verify Boc group integrity via carbonyl signals at ~155 ppm and tert-butyl carbons at ~28 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H]+ expected for C16H21ClNO4: 326.1158) .
  • IR Spectroscopy : Detect Boc-group vibrations (C=O stretch at ~1680 cm⁻¹, N-H at ~3350 cm⁻¹) .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to minimize hydrolysis of the Boc group .
  • Solvent Stability : Dissolve in dry DMSO or acetonitrile for long-term storage; avoid protic solvents (e.g., water, methanol) to prevent deprotection .
  • Handling : Use inert atmosphere (N2/Ar) gloveboxes during weighing to reduce moisture exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when validating stereochemistry?

Methodological Answer:

  • Comparative Analysis : Compare experimental NMR data with computed spectra (e.g., DFT calculations using Gaussian). For example, discrepancies in 1H NMR splitting patterns may arise from conformational flexibility; MD simulations can model dynamic effects .
  • X-ray Crystallography : Resolve absolute configuration unambiguously. For instance, a single crystal structure of a derivative (e.g., methyl ester) can confirm the (2S,3S) configuration .
  • Cross-Validation : Use 2D NMR (COSY, NOESY) to assign proton-proton correlations. NOE interactions between the methyl group (C2) and 4-chlorophenyl protons can confirm spatial proximity in the (2S,3S) isomer .

Q. What experimental strategies mitigate racemization during peptide coupling reactions involving this compound?

Methodological Answer:

  • Coupling Reagents : Use non-racemizing agents like HATU or COMU instead of carbodiimides (e.g., DCC), which may generate acidic byproducts .
  • Temperature Control : Conduct reactions at 0–4°C to slow base-catalyzed racemization.
  • Additives : Include 1-hydroxybenzotriazole (HOBt) or OxymaPure to suppress epimerization during activation .
  • Monitoring : Use circular dichroism (CD) spectroscopy or chiral HPLC to track enantiopurity post-coupling .

Q. How can researchers design enzymatic inhibition assays to study this compound’s bioactivity?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known interactions with chlorophenyl motifs (e.g., tyrosine kinases, proteases).
  • Assay Conditions :
    • Kinetic Analysis : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50 values. Include controls with Boc-protected analogs to assess specificity .
    • Dose-Response : Test concentrations from 1 nM to 100 µM in triplicate.
  • Data Interpretation :
    • Hill Coefficients : Values >1 suggest cooperative binding, possibly due to the compound’s bulky 4-chlorophenyl group .
    • Structural Modeling : Dock the compound into enzyme active sites (e.g., AutoDock Vina) to predict interactions between the Boc group and hydrophobic pockets .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.